molecular formula C13H13N3OS B12851935 5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol

5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B12851935
M. Wt: 259.33 g/mol
InChI Key: LYBNXVRHXNUOEZ-UHFFFAOYSA-N
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Description

5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives.

Preparation Methods

The synthesis of 5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of benzofuran-2-carboxylic acid with thiosemicarbazide under reflux conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalytic amount of acid, such as hydrochloric acid. The resulting intermediate is then cyclized to form the desired triazole derivative .

Chemical Reactions Analysis

5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cytochrome P450, which play a crucial role in the metabolism of various substances. Additionally, it can interfere with the synthesis of nucleic acids, leading to the inhibition of cell proliferation and growth .

Comparison with Similar Compounds

5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H13N3OS/c1-8(2)16-12(14-15-13(16)18)11-7-9-5-3-4-6-10(9)17-11/h3-8H,1-2H3,(H,15,18)

InChI Key

LYBNXVRHXNUOEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NNC1=S)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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